molecular formula C19H19BrN2O3 B11525321 (4-bromophenyl)[3-ethyl-5-hydroxy-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

(4-bromophenyl)[3-ethyl-5-hydroxy-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B11525321
M. Wt: 403.3 g/mol
InChI Key: KUEJIZBGFJFKGD-UHFFFAOYSA-N
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Description

1-(4-BROMOBENZOYL)-3-ETHYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOBENZOYL)-3-ETHYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-BROMOBENZOYL)-3-ETHYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-BROMOBENZOYL)-3-ETHYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-BROMOBENZOYL)-3-ETHYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to biological effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects.

    Pathways involved: The exact pathways depend on the specific biological context and target.

Comparison with Similar Compounds

Uniqueness: 1-(4-BROMOBENZOYL)-3-ETHYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C19H19BrN2O3

Molecular Weight

403.3 g/mol

IUPAC Name

(4-bromophenyl)-[3-ethyl-5-hydroxy-5-(4-methoxyphenyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C19H19BrN2O3/c1-3-16-12-19(24,14-6-10-17(25-2)11-7-14)22(21-16)18(23)13-4-8-15(20)9-5-13/h4-11,24H,3,12H2,1-2H3

InChI Key

KUEJIZBGFJFKGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(C1)(C2=CC=C(C=C2)OC)O)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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